TES-1025

Übersicht

Beschreibung

TES-1025 ist ein potenter und selektiver Inhibitor der humanen α-Amino-β-Carboxymuconat-ε-Semialdehyd-Decarboxylase. Dieses Enzym spielt eine entscheidende Rolle im De-novo-Syntheseweg von Nicotinamid-Adenin-Dinukleotid, einem essentiellen Coenzym im Zellstoffwechsel. This compound hat aufgrund seiner Fähigkeit, die Nicotinamid-Adenin-Dinukleotid-Spiegel in zellulären Systemen zu erhöhen, ein großes Potenzial in der wissenschaftlichen Forschung gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung fortschrittlicher organischer Synthesetechniken hergestellt wird, die eine hohe Reinheit und Ausbeute gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt strengen Protokollen, um Konsistenz und Qualität zu gewährleisten. Der Prozess umfasst die großtechnische Synthese in kontrollierten Umgebungen, gefolgt von Reinigungs- und Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TES-1025 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, ensuring high purity and yield .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification and quality control measures to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TES-1025 unterliegt hauptsächlich Inhibitionsreaktionen mit dem Enzym α-Amino-β-Carboxymuconat-ε-Semialdehyd-Decarboxylase. Es beteiligt sich typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter Standardbedingungen .

Häufige Reagenzien und Bedingungen

Die Inhibitionsreaktion von this compound mit α-Amino-β-Carboxymuconat-ε-Semialdehyd-Decarboxylase erfolgt unter physiologischen Bedingungen, wobei das Vorhandensein von Zinkionen für den Bindungsprozess entscheidend ist .

Hauptprodukte, die gebildet werden

Das Hauptprodukt der Reaktion zwischen this compound und α-Amino-β-Carboxymuconat-ε-Semialdehyd-Decarboxylase ist ein stabiler Enzym-Inhibitor-Komplex, der die Aktivität des Enzyms wirksam reduziert .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die katalytische Stelle des Enzyms α-Amino-β-Carboxymuconat-ε-Semialdehyd-Decarboxylase. Diese Bindung beinhaltet Wechselwirkungen mit Zinkionen und spezifischen Resten im aktiven Zentrum des Enzyms. Die Inhibition dieses Enzyms führt zu erhöhten Nicotinamid-Adenin-Dinukleotid-Spiegeln, was für den Zellstoffwechsel vorteilhaft ist und therapeutisches Potenzial für verschiedene Krankheiten hat .

Wissenschaftliche Forschungsanwendungen

TES-1025 has a wide range of applications in scientific research:

Wirkmechanismus

TES-1025 exerts its effects by binding to the catalytic site of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. This binding involves interactions with zinc ions and specific residues within the enzyme’s active site. The inhibition of this enzyme leads to increased levels of nicotinamide adenine dinucleotide, which is beneficial for cellular metabolism and has therapeutic potential for various diseases .

Vergleich Mit ähnlichen Verbindungen

TES-1025 ist einzigartig in seiner hohen Potenz und Selektivität für α-Amino-β-Carboxymuconat-ε-Semialdehyd-Decarboxylase. Ähnliche Verbindungen umfassen:

Dipicolinsäure: Ein Pseudo-Substrat für α-Amino-β-Carboxymuconat-ε-Semialdehyd-Decarboxylase, jedoch mit geringerer Potenz.

Andere ACMSD-Inhibitoren: Es wurden verschiedene andere Inhibitoren entwickelt, aber this compound zeichnet sich durch seine nanomolare inhibitorische Konzentration und spezifische Bindungskonformation aus.

Die einzigartige Bindungskonformation und hohe Selektivität von this compound machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

TES-1025 is a novel compound that has garnered attention due to its potent biological activity as an inhibitor of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This enzyme plays a crucial role in the metabolism of tryptophan and the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular energy metabolism and redox reactions. This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on NAD+ levels, and implications for therapeutic applications.

This compound functions as a selective inhibitor of ACMSD with an IC50 value of 13 nM, making it one of the most potent inhibitors identified for this enzyme to date . By inhibiting ACMSD, this compound alters the metabolic flux from tryptophan through the ACMS pathway, favoring the conversion towards quinolinic acid (QUIN) and subsequently enhancing NAD+ production. This modulation leads to increased intracellular NAD+ levels, which is crucial for various cellular processes including mitochondrial function and energy metabolism .

Research Findings

In Vitro Studies

Initial studies demonstrated that this compound effectively inhibited ACMSD activity in vitro. The compound was evaluated using a coupled spectrophotometric assay, where varying concentrations of hydroxyanthranilic acid were tested alongside this compound. The results indicated a significant reduction in enzyme activity correlating with increasing concentrations of this compound .

In Vivo Studies

Further investigations into the biological effects of this compound were conducted using animal models. Notably, in models of acute kidney injury (AKI), administration of this compound resulted in:

- Restoration of NAD+ Levels : Mice treated with this compound exhibited higher levels of NAD+ compared to untreated controls, indicating effective modulation of NAD+ biosynthesis .

- Renal Protection : In cisplatin-induced AKI models, this compound treatment mitigated structural and functional renal damage. Histopathological evaluations showed reduced tubular necrosis and inflammation, suggesting protective effects against kidney injury .

The compound also demonstrated efficacy in ischemia-reperfusion AKI models, further supporting its potential as a therapeutic agent for kidney-related disorders .

Data Table: Summary of Biological Activities

Case Studies

- Cisplatin-Induced AKI : In this study, mice treated with this compound showed significantly improved renal function and histopathological scores compared to controls. The compound's ability to restore NAD+ levels correlated with reduced oxidative stress markers and improved mitochondrial function in renal tissues .

- Ischemia-Reperfusion Injury : Another case study demonstrated that this compound administration prior to inducing ischemia significantly preserved renal structure and function. The treatment resulted in decreased neutrophil infiltration and oxidative stress markers, emphasizing its protective role in acute kidney injury scenarios .

Eigenschaften

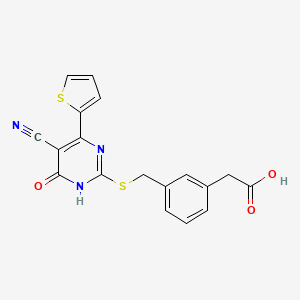

IUPAC Name |

2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c19-9-13-16(14-5-2-6-25-14)20-18(21-17(13)24)26-10-12-4-1-3-11(7-12)8-15(22)23/h1-7H,8,10H2,(H,22,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQYGCGMQYVVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122604 | |

| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883602-21-8 | |

| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883602-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.